cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Catalog No.
S524755
CAS No.
101205-02-1
M.F
C17H27NO3S
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydro...

CAS Number

101205-02-1

Product Name

cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

IUPAC Name

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14-

InChI Key

GGWHBJGBERXSLL-JXAWBTAJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517;

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Isomeric SMILES

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O

The exact mass of the compound Cycloxidim is 325.1712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Cycloxydim (CAS 101205-02-1), chemically identified as 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, is a systemic, selective post-emergent cyclohexanedione oxime (DIM) herbicide widely procured for the control of annual and perennial grass weeds in broadleaf crops [1]. As a highly effective Acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts lipid biosynthesis in susceptible monocots. From a procurement and formulation perspective, cycloxydim is characterized by its low aqueous solubility (approximately 40 mg/L at 20 °C) and high solubility in organic solvents, making it highly suitable for emulsifiable concentrate (EC) formulations [1]. It is available as a crystalline solid in its pure form and as a yellowish liquid in technical formulations, offering a distinct handling and stability profile compared to other DIM-class herbicides [1].

Procurement substitution of cycloxydim with other cyclohexanedione oximes, such as sethoxydim or clethodim, frequently fails due to critical differences in hydrolytic stability and target-site cross-resistance [1]. While sethoxydim is notoriously unstable in aqueous environments and degrades rapidly at room temperature, cycloxydim maintains structural integrity over significantly longer periods in neutral pH solutions [1]. Furthermore, in agricultural systems facing ACCase-inhibitor resistance, generic substitution is unviable because cycloxydim demonstrates distinct enzyme binding affinities. It often retains efficacy against specific weed biotypes (e.g., Avena fatua and Phalaris spp.) that exhibit high resistance factors to clethodim, tralkoxydim, or aryloxyphenoxypropionates (FOPs) [2]. Consequently, substituting cycloxydim compromises both formulation shelf-life and field performance in resistant weed management programs.

Target-Site Efficacy in ACCase-Resistant Biotypes

In whole-plant dose-response assays evaluating ACCase-inhibitor resistant Avena fatua (wild oat) biotypes from Mexico, cycloxydim demonstrated quantifiably higher efficacy compared to closely related cyclohexanediones [1]. The resistance factor (RF) for cycloxydim was quantified at 2.1, whereas clethodim and tralkoxydim exhibited RFs of 7.9 and 8.1, respectively [1].

Evidence DimensionResistance Factor (RF) in Avena fatua
Target Compound DataCycloxydim (RF = 2.1)
Comparator Or BaselineClethodim (RF = 7.9) and Tralkoxydim (RF = 8.1)
Quantified Difference3.7-fold to 3.8-fold lower resistance factor for cycloxydim.
ConditionsWhole-plant dose-response assays on ACCase-resistant biotypes.

Buyers formulating for regions with established clethodim or tralkoxydim resistance must prioritize cycloxydim to ensure effective chemical control.

Aqueous Hydrolytic Stability Profile

Cyclohexanedione oxime herbicides are susceptible to hydrolysis, but their degradation rates vary significantly. Cycloxydim demonstrates prolonged stability in neutral aqueous media, showing only 7% degradation to its oxazole transformation product after 32 days at pH 7[1]. In stark contrast, sethoxydim is highly unstable under similar conditions, with only 6% to 24% of the parent compound remaining after just 72 hours at room temperature [1].

Evidence DimensionAqueous stability (parent compound remaining)
Target Compound DataCycloxydim (7% degradation after 32 days at pH 7)
Comparator Or BaselineSethoxydim (76% to 94% degradation after 72 hours at room temperature)
Quantified DifferenceCycloxydim demonstrates multi-week stability in neutral water, whereas sethoxydim degrades almost entirely within 3 days.
ConditionsAqueous solution, room temperature, neutral pH.

Formulators must select cycloxydim over sethoxydim to achieve viable tank-mix stability and minimize active ingredient loss during storage and application.

Enzymatic Sensitivity in Cross-Resistant Phalaris Species

In vitro ACCase enzyme inhibition assays (I50 determination) on resistant Phalaris species reveal that cycloxydim retains higher target-site sensitivity than other ACCase inhibitor classes[1]. The resistance factor (RF) for cycloxydim in resistant biotypes ranged from 5.16 to 10.91, whereas diclofop-methyl (a FOP) and pinoxaden (a DEN) exhibited significantly higher RFs of 12.99 to 20.78 and 13.71 to 19.36, respectively [1].

Evidence DimensionEnzyme Inhibition Resistance Factor (RF)
Target Compound DataCycloxydim (RF = 5.16 to 10.91)
Comparator Or BaselineDiclofop-methyl (RF = 12.99 to 20.78) and Pinoxaden (RF = 13.71 to 19.36)
Quantified DifferenceCycloxydim exhibits approximately 50% lower resistance factors compared to FOP and DEN class herbicides.
ConditionsIn vitro ACCase enzyme inhibition assays (I50 determination) on resistant Phalaris spp.

Agrochemical procurement teams can utilize cycloxydim as a critical rotational active ingredient where FOP and DEN herbicides have lost field efficacy.

Photochemical Reactivity and Co-Formulation Sensitivity

The photostability of cycloxydim on leaf models is heavily influenced by co-applied agrochemicals. Direct photolysis of pure cycloxydim primarily leads to the loss of the ethoxyl group [1]. However, when co-applied with the fungicide chlorothalonil, the phototransformation rate of cycloxydim is significantly increased through accelerated oxidation of the cyclohexane moiety [1].

Evidence DimensionPhototransformation pathway and rate
Target Compound DataCycloxydim + Chlorothalonil mixture (accelerated oxidation)
Comparator Or BaselinePure Cycloxydim (slower baseline photolysis via ethoxyl loss)
Quantified DifferenceCo-application with chlorothalonil acts as a photosensitizer, accelerating the degradation of cycloxydim on wax films.
ConditionsSolar light simulator irradiation on wax films (leaf models) at 25 °C.

This dictates strict procurement and tank-mixing guidelines, proving that cycloxydim requires specific formulation strategies (e.g., UV-protectants) when mixed with sensitizing fungicides.

Post-Emergent Emulsifiable Concentrate (EC) Formulation

Leveraging its extended aqueous stability compared to sethoxydim, cycloxydim is the selected active ingredient for emulsifiable concentrates targeting grass weeds in broadleaf crops like soybeans and sugar beets[1]. Its ability to remain stable in neutral pH environments for weeks ensures reliable tank-mix viability for end-users[1].

Resistance Management and Rotational Weed Control

Due to its lower resistance factors against Avena fatua and Phalaris species compared to clethodim, tralkoxydim, and diclofop-methyl, cycloxydim is procured for rotational weed control strategies [2]. It provides a critical chemical intervention point in agricultural zones where FOPs and other DIMs have failed due to target-site mutations [2].

Specialized Tank-Mix Agrochemical Development

Utilizing the known photochemical interactions with fungicides like chlorothalonil, cycloxydim is selected for specialized spray programs where photostability is actively managed [3]. Formulators procure cycloxydim alongside UV-protectant adjuvants or design application protocols that temporally separate it from sensitizing agents to maximize field half-life[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.17116490 Da

Monoisotopic Mass

325.17116490 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cycloxydim

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Monadjemi S, ter Halle A, Richard C. Accelerated dissipation of the herbicide cycloxydim on wax films in the presence of the fungicide chlorothalonil and under the action of solar light. J Agric Food Chem. 2014 May 28;62(21):4846-51. doi: 10.1021/jf500771s. Epub 2014 May 19. PubMed PMID: 24820122.
2: Wagner N, Lötters S, Veith M, Viertel B. Acute toxic effects of the herbicide formulation and the active ingredient used in cycloxydim-tolerant maize cultivation on embryos and larvae of the African clawed frog, Xenopus laevis. Bull Environ Contam Toxicol. 2015 Apr;94(4):412-8. doi: 10.1007/s00128-015-1474-z. Epub 2015 Jan 30. PubMed PMID: 25634323.
3: Monadjemi S, de Sainte-Claire P, Abrunhosa-Thomas I, Richard C. Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. Photochem Photobiol Sci. 2013 Dec;12(12):2067-75. doi: 10.1039/c3pp50209k. PubMed PMID: 24061498.
4: Vione D. A test of the potentialities of the APEX software (Aqueous Photochemistry of Environmentally occurring Xenobiotics). Modelling the photochemical persistence of the herbicide cycloxydim in surface waters, based on literature kinetic data. Chemosphere. 2014 Mar;99:272-5. doi: 10.1016/j.chemosphere.2013.10.078. Epub 2013 Nov 20. PubMed PMID: 24268170.
5: Monadjemi S, Halle AT, Richard C. Reactivity of cycloxydim toward singlet oxygen in solution and on wax film. Chemosphere. 2012 Sep;89(3):269-73. doi: 10.1016/j.chemosphere.2012.04.035. Epub 2012 May 15. PubMed PMID: 22595528.
6: Wagner N, Lötters S, Veith M, Viertel B. Effects of an environmentally relevant temporal application scheme of low herbicide concentrations on larvae of two anuran species. Chemosphere. 2015 Sep;135:175-81. doi: 10.1016/j.chemosphere.2015.04.028. Epub 2015 May 15. PubMed PMID: 25950411.
7: Momcilović B, Ivicić N, Bosnjak I, Stanić G, Ostojić Z, Hrlec G. ["More is not better"--evaluation of toxicologic risks of the heavy metals, lead and cadmium, and the herbicides, linuron, fluazifop-P-butyl and cycloxydim in dried Chamomile flowers (Chamomilla recutita L. Rauschert)]. Arh Hig Rada Toksikol. 1999 Jun;50(2):201-10. Croatian. PubMed PMID: 10566198.
8: Kaundun SS, Hutchings SJ, Dale RP, McIndoe E. Role of a novel I1781T mutation and other mechanisms in conferring resistance to acetyl-CoA carboxylase inhibiting herbicides in a black-grass population. PLoS One. 2013 Jul 25;8(7):e69568. doi: 10.1371/journal.pone.0069568. Print 2013. PubMed PMID: 23936046; PubMed Central PMCID: PMC3723891.
9: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.
10: Henriet F, Bodson B, Morales RM. Silky bent grass resistance to herbicides: one year of monitoring in Belgium. Commun Agric Appl Biol Sci. 2013;78(3):665-70. PubMed PMID: 25151844.
11: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.
12: Wagner N, Lötters S, Veith M, Viertel B. Acute Toxic Effects of the Herbicide Formulation Focus(®) Ultra on Embryos and Larvae of the Moroccan Painted Frog, Discoglossus scovazzi. Arch Environ Contam Toxicol. 2015 Nov;69(4):535-44. doi: 10.1007/s00244-015-0176-1. Epub 2015 Jun 29. PubMed PMID: 26118991.
13: Kalogridi EC, Christophoridis C, Bizani E, Drimaropoulou G, Fytianos K. Part II: temporal and spatial distribution of multiclass pesticide residues in lake sediments of northern Greece: application of an optimized MAE-LC-MS/MS pretreatment and analytical method. Environ Sci Pollut Res Int. 2014 Jun;21(12):7252-62. doi: 10.1007/s11356-014-2794-y. Epub 2014 Apr 3. PubMed PMID: 24691934.
14: Alarcón-Reverte R, Moss SR. Resistance to ACCase-inhibiting herbicides in the weed Lolium multiflorum. Commun Agric Appl Biol Sci. 2008;73(4):899-902. PubMed PMID: 19226841.
15: Marshall R, Hanley SJ, Hull R, Moss SR. The presence of two different target-site resistance mechanisms in individual plants of Alopecurus myosuroides Huds., identified using a quick molecular test for the characterisation of six ALS and seven ACCase SNPs. Pest Manag Sci. 2013 Jun;69(6):727-37. doi: 10.1002/ps.3429. Epub 2012 Nov 16. PubMed PMID: 23165793.
16: Cocker KM, Northcroft DS, Coleman JO, Moss SR. Resistance to ACCase-inhibiting herbicides and isoproturon in UK populations of Lolium multiflorum: mechanisms of resistance and implications for control. Pest Manag Sci. 2001 Jul;57(7):587-97. PubMed PMID: 11464789.
17: Pakdaman BS, Goltapeh EM. In vitro studies on the integrated control of rapeseed white stem rot disease through the application of herbicides and Trichoderma species. Pak J Biol Sci. 2007 Jan 1;10(1):7-12. PubMed PMID: 19069980.
18: Yuan Q, Toroz D, Kidley N, Gould IR. Mechanism of Photoinduced Triplet Intermolecular Hydrogen Transfer between Cycloxydim and Chlorothalonil. J Phys Chem A. 2018 May 3;122(17):4285-4293. doi: 10.1021/acs.jpca.7b12523. Epub 2018 Apr 20. PubMed PMID: 29659278.
19: Kaundun SS, Bailly GC, Dale RP, Hutchings SJ, McIndoe E. A novel W1999S mutation and non-target site resistance impact on acetyl-CoA carboxylase inhibiting herbicides to varying degrees in a UK Lolium multiflorum population. PLoS One. 2013;8(2):e58012. doi: 10.1371/journal.pone.0058012. Epub 2013 Feb 28. PubMed PMID: 23469130; PubMed Central PMCID: PMC3585232.
20: Marechal PY, Henriet F, Bodson B. Detection of ACCase target-site resistant Alopecurus myosuroides Huds. (black-grass) in Belgian populations. Commun Agric Appl Biol Sci. 2009;74(2):497-504. PubMed PMID: 20222610.

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